molecular formula C19H15FN4OS B2793353 N-benzyl-N-(6-fluorobenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide CAS No. 1172424-45-1

N-benzyl-N-(6-fluorobenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide

Cat. No. B2793353
CAS RN: 1172424-45-1
M. Wt: 366.41
InChI Key: IARQWUCKDQLBCU-UHFFFAOYSA-N
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Description

“N-benzyl-N-(6-fluorobenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide” is a benzothiazole derivative . Benzothiazole derivatives are known for their distinctive structures and broad spectrum of biological effects . They have been explored as potential anticancer and anti-inflammatory agents .


Synthesis Analysis

The synthesis of benzothiazole derivatives involves various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .


Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is confirmed through spectrogram verification . The structure is analyzed based on IR, 1H, 13C NMR, and mass spectral data .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzothiazole derivatives are complex and involve multiple steps . The reactions are carried out under controlled conditions to ensure the formation of the desired product .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives are determined using various analytical techniques . These properties include solubility, melting point, and spectral data .

Scientific Research Applications

Antimicrobial and Antibacterial Activity

Several studies have been conducted on analogs related to "N-benzyl-N-(6-fluorobenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide", demonstrating significant antibacterial activity. For instance, novel analogs were designed and synthesized, showing promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis without cytotoxic concentrations to mammalian cells (Palkar et al., 2017). This highlights the potential of these compounds in developing new antibacterial agents.

Antitumor and Anticancer Properties

Research has also revealed the anticancer and antitumor potential of compounds structurally related to "this compound". For example, derivatives containing aminoguanidine units have shown in vitro antidiabetic properties, suggesting a broader pharmacological activity range for these compounds (S. T. & N. Chaubey, 2022). Moreover, specific fluorobenzothiazole comprising sulphonamido pyrazole analogs have been synthesized and characterized, showing potent antitumor activity (Raparla et al., 2013), indicating their potential use in cancer treatment.

Synthesis and Chemical Characterization

The chemical synthesis and characterization of related compounds have been extensively studied, providing insights into their structural and pharmacological properties. A study detailed the synthesis and structural characterisation of N -(ferrocenylmethyl)benzene-carboxamide derivatives, with some compounds showing cytotoxic effects against breast cancer cell lines (Kelly et al., 2007). This suggests the versatility of these compounds in medicinal chemistry for developing novel therapeutic agents.

Biological Evaluation and Potential Therapeutic Applications

The biological evaluation of these compounds has shown remarkable potential in various therapeutic applications. For instance, novel heterospirocyclic 3-amino-2H-azirines have been used as synthons for heterocyclic α-amino acids, demonstrating their utility in peptide synthesis (Strässler et al., 1997). Additionally, novel benzamide-based 5-aminopyrazoles and their derivatives have shown significant antiavian influenza virus activity (Hebishy et al., 2020), highlighting the potential of these compounds in antiviral therapies.

Safety and Hazards

While specific safety and hazard data for “N-benzyl-N-(6-fluorobenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide” is not available, benzothiazole derivatives are generally considered safe anti-inflammatory agents .

Future Directions

The future directions in the research of benzothiazole derivatives involve the exploration of new anti-tumor small molecule drugs that are simultaneously anti-inflammatory and anticancer . This research is driven by the need for innovative treatments for cancer, a significant global health concern .

properties

IUPAC Name

N-benzyl-N-(6-fluoro-1,3-benzothiazol-2-yl)-2-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN4OS/c1-23-16(9-10-21-23)18(25)24(12-13-5-3-2-4-6-13)19-22-15-8-7-14(20)11-17(15)26-19/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IARQWUCKDQLBCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C(=O)N(CC2=CC=CC=C2)C3=NC4=C(S3)C=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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